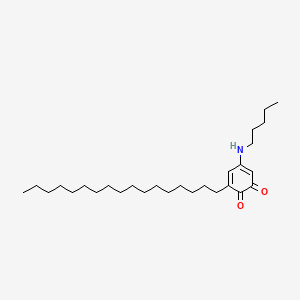![molecular formula C26H34N2O3 B14451132 2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole CAS No. 77477-75-9](/img/structure/B14451132.png)
2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole is an organic compound with the molecular formula C24H32N2O3. It is a member of the oxadiazole family, which is known for its diverse applications in various fields such as materials science, pharmaceuticals, and organic electronics. The compound is characterized by its two hexyloxyphenyl groups attached to an oxadiazole ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-(hexyloxy)benzohydrazide with oxalyl chloride, followed by cyclization to form the oxadiazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile: Another compound with hexyloxy groups, used as a monomeric precursor for light-emitting polymers.
1,4-Bis(hexyloxy)-2,5-xylenebis(triphenylphosphonium bromide): A compound with similar structural features, used in various chemical applications.
Uniqueness
2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Propiedades
Número CAS |
77477-75-9 |
|---|---|
Fórmula molecular |
C26H34N2O3 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
2,5-bis(4-hexoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C26H34N2O3/c1-3-5-7-9-19-29-23-15-11-21(12-16-23)25-27-28-26(31-25)22-13-17-24(18-14-22)30-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3 |
Clave InChI |
FFLJOJZOJDDORC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
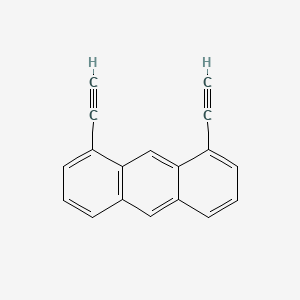
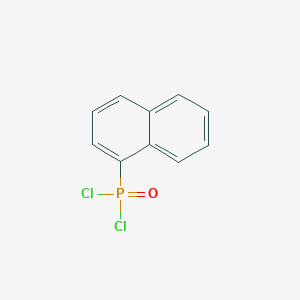
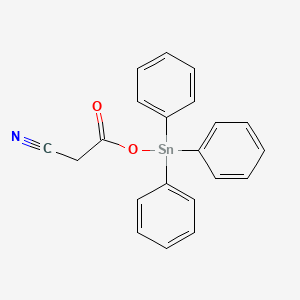
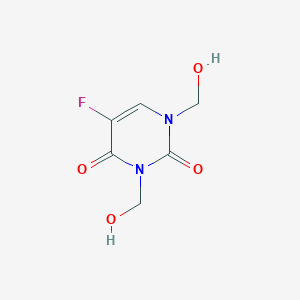


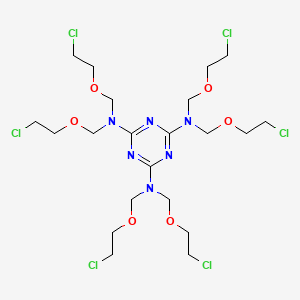

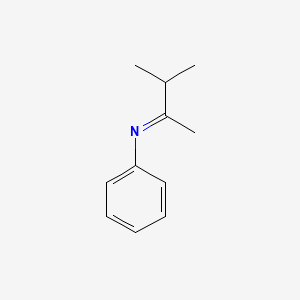
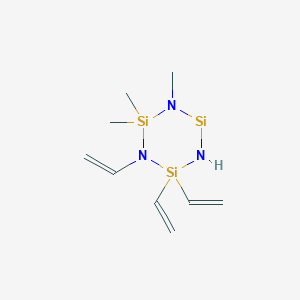
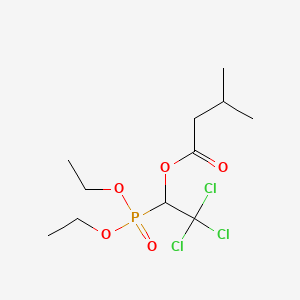
![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
